1-[4-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-methoxyphenylmethyl group and a prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-[4-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzyl chloride and piperidine.
Reaction Conditions: The reaction between 2-methoxybenzyl chloride and piperidine is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Formation of Intermediate: The reaction results in the formation of an intermediate, 4-[(2-methoxyphenyl)methyl]piperidine.
Final Step: The intermediate is then subjected to a reaction with acryloyl chloride or a similar reagent to introduce the prop-2-en-1-one moiety, yielding the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Chemical Reactions Analysis
1-[4-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the piperidine ring can be substituted with other functional groups.
Addition: The prop-2-en-1-one moiety can participate in addition reactions, such as Michael addition, with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a ligand for various receptors and its ability to modulate biological pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for receptors, such as adrenergic or serotonin receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including changes in cellular function and gene expression.
Comparison with Similar Compounds
1-[4-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also contain a piperazine ring and a methoxyphenyl group, but differ in their overall structure and specific functional groups.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds share some structural similarities but have different core structures and biological activities.
(E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one: This compound has a similar piperazine ring and methoxyphenyl group but differs in the substitution pattern and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
1-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-3-16(18)17-10-8-13(9-11-17)12-14-6-4-5-7-15(14)19-2/h3-7,13H,1,8-12H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBWTDKVBKJZGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CCN(CC2)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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